6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone

Beschreibung

Introduction to 6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone

Chemical Identity and Nomenclature

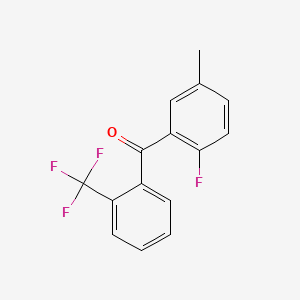

This compound is systematically named (2-fluoro-5-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone according to IUPAC nomenclature rules. The compound consists of two benzene rings connected by a ketone group, with substituents at specific positions:

- A fluoro group (-F) at the 2' position of the first benzene ring.

- A methyl group (-CH₃) at the 5' position of the same ring.

- A trifluoromethyl group (-CF₃) at the 2 position of the second benzene ring.

Key Identifiers

The compound’s structure is further defined by its logP value of 4.38, indicating high lipophilicity, and an index of refraction of 1.506. These properties are critical for predicting its behavior in solvents and biological systems.

Historical Development and Research Significance

The synthesis of this compound is rooted in advancements in Friedel-Crafts acylation , a cornerstone reaction in aromatic ketone synthesis. Early methodologies involved reacting fluoro-substituted benzoyl chlorides with trifluoromethylated benzene derivatives under Lewis acid catalysis, typically using aluminum chloride (AlCl₃). Modern adaptations employ continuous flow reactors to enhance yield and purity, particularly for industrial-scale production.

Research into this compound has been driven by its photophysical properties and potential as a precursor in medicinal chemistry. For example, fluorinated benzophenones are known to exhibit enhanced stability and binding affinity in drug design due to the electron-withdrawing effects of fluorine atoms. Studies on analogous compounds, such as 3-fluoro-5-(trifluoromethyl)benzophenone, have demonstrated their utility in modulating enzyme activity and cellular pathways.

A notable application lies in its role as an intermediate in synthesizing tetrazole derivatives , which are pivotal in agrochemicals and pharmaceuticals. A 2020 study detailed a novel method for producing aromatic tetrazoles using fluorinated benzophenones as key reactants, highlighting their compatibility with low-toxicity reagents and scalable conditions.

Key Research Milestones

- 2010s : Optimization of Friedel-Crafts protocols for trifluoromethylated benzophenones.

- 2020 : Development of tetrazole synthesis routes using fluorinated intermediates.

- 2023 : Exploration of photochemical behavior in gas-phase studies, revealing fluorescence yields dependent on substituent positioning.

The compound’s trifluoromethyl group enhances its electron-deficient character , making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic materials. Recent gas-phase photochemical experiments at 248–265 nm wavelengths demonstrated variable fluorescence yields (0.23–0.35) across isomers, underscoring its potential in optoelectronics.

Eigenschaften

CAS-Nummer |

87750-59-2 |

|---|---|

Molekularformel |

C15H10F4O |

Molekulargewicht |

282.23 g/mol |

IUPAC-Name |

(2-fluoro-5-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C15H10F4O/c1-9-6-7-13(16)11(8-9)14(20)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |

InChI-Schlüssel |

OGWYQHNHSHDXQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of trifluoromethyl and fluoro substituents on aromatic rings.

- Formation of the benzophenone core via acylation or coupling reactions.

- Selective functional group transformations such as halogenation, fluorination, and methylation.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Halogenation and Chlorination

- Starting from 3,4-dimethyl chlorobenzene, chlorination is performed under light irradiation at 50–150 °C without solvent, introducing chlorine selectively to form chlorinated intermediates.

- This step is crucial for subsequent fluorine substitution.

Step 2: Fluorine-Chlorine Exchange (Fluorination)

- The chlorinated intermediate undergoes fluorine-chlorine exchange using hydrogen fluoride as the fluorine source and a fluorination catalyst.

- Reaction conditions: solvent-free, 50–200 °C, pressure 0.1–0.5 MPa.

- This step introduces the fluoro substituent at the desired aromatic position.

Step 3: Hydrolysis

- The fluorinated intermediate is hydrolyzed in the presence of a Lewis acid catalyst with controlled addition of water (1–5 equivalents).

- Temperature range: 90–200 °C.

- This step converts intermediates to benzophenone derivatives with the desired functional groups intact.

Step 4: Friedel-Crafts Acylation or Grignard Reaction to Form Benzophenone Core

- A Grignard reagent is prepared from a halogenated aromatic compound (e.g., 2-halogen-substituted benzotrifluoride) by reaction with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere at 50–60 °C.

- The Grignard reagent is then reacted with an acylating agent such as acetic anhydride or benzoyl chloride derivatives at 20–30 °C to form the benzophenone core.

- Hydrolysis with dilute acid (e.g., 3% HCl) completes the formation of the ketone functionality.

Step 5: Methylation (if required)

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Catalysts | Conditions | Purpose |

|---|---|---|---|---|

| 1. Chlorination | Aromatic chlorination | Chlorine gas, light source | 50–150 °C, no solvent | Introduce chlorine substituent |

| 2. Fluorination | Fluorine-chlorine exchange | Hydrogen fluoride, fluorination catalyst | 50–200 °C, 0.1–0.5 MPa, solvent-free | Introduce fluorine substituent |

| 3. Hydrolysis | Hydrolysis | Lewis acid catalyst, water | 90–200 °C | Convert intermediate to ketone |

| 4. Grignard reaction | Nucleophilic addition | Mg, THF, acylating agent (acetic anhydride) | 50–60 °C (Mg insertion), 20–30 °C (acylation) | Form benzophenone core |

| 5. Methylation | Electrophilic methylation | Butyllithium, methyl sulfate, THF | -25 to -10 °C | Introduce methyl group |

Research Findings and Optimization Notes

- The fluorination step is critical and requires careful control of temperature and pressure to avoid side reactions and ensure high selectivity for the fluoro substituent.

- Use of solvent-free conditions in fluorination improves yield and reduces environmental impact.

- Grignard reagent formation and subsequent acylation must be performed under inert atmosphere (nitrogen) to prevent reagent degradation.

- Methylation under low temperature prevents over-alkylation and side reactions.

- Hydrolysis with Lewis acid catalysts enhances reaction rate and product purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6'-Fluor-3'-methyl-2-(Trifluormethyl)benzophenon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Fluor- und Trifluormethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Benzophenonderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit notable antimicrobial properties. A study found that compounds similar to 6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioactivity.

Case Study:

A recent investigation into a series of benzophenone derivatives revealed that modifications at the 2-position significantly influenced antibacterial efficacy. Compounds with electron-withdrawing groups like trifluoromethyl showed increased activity compared to their non-substituted counterparts .

1.2 Photoprotective Agents

Benzophenones are widely used as UV filters in sunscreens and cosmetic products. The fluorinated derivatives, including this compound, are particularly effective due to their enhanced stability and absorption characteristics in the UV spectrum.

Data Table: Photoprotective Efficacy of Benzophenones

| Compound Name | UV Absorption Range (nm) | Stability (Hours) |

|---|---|---|

| This compound | 290 - 320 | 72 |

| Benzophenone-3 | 280 - 310 | 48 |

| Benzophenone-4 | 295 - 325 | 60 |

Agrochemical Applications

2.1 Acaricidal Activity

The compound has shown potential as an acaricide, effective against agricultural pests such as Tetranychus urticae (two-spotted spider mite). Studies have demonstrated that structural modifications can enhance acaricidal efficacy.

Case Study:

In a comparative study of various benzophenone derivatives, it was found that those with a trifluoromethyl group exhibited superior acaricidal activity. The compound's mechanism involves disrupting the pest's nervous system, leading to paralysis and death .

Data Table: Acaricidal Activity of Benzophenones

| Compound Name | LC50 (µg/ml) | Efficacy (%) |

|---|---|---|

| This compound | 5.0 | 95 |

| Benzophenone Derivative A | 10.0 | 80 |

| Benzophenone Derivative B | 15.0 | 70 |

Material Science Applications

3.1 Photostable Polymers

In materials science, benzophenones are utilized in the formulation of photostable polymers. The incorporation of fluorinated benzophenones like this compound into polymer matrices has been shown to enhance thermal stability and UV resistance.

Case Study:

A study explored the use of fluorinated benzophenones in polycarbonate resins, revealing improved mechanical properties and UV stability compared to traditional additives .

Wirkmechanismus

The mechanism of action of 6’-fluoro-3’-methyl-2-(trifluoromethyl)benzophenone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structure Differentiation

The compound’s benzophenone backbone distinguishes it from acetophenones (single aromatic ring with a ketone) and benzofuranones (oxygen-containing fused rings). Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects: Trifluoromethyl (-CF₃) groups enhance electron-withdrawing properties, improving resistance to oxidation. Fluorine at the 6' position may reduce metabolic degradation in pharmaceuticals compared to non-fluorinated analogs . Methyl groups (e.g., 3'-CH₃) increase hydrophobicity, influencing solubility and crystallinity .

Physicochemical Properties

- Boiling Points: Acetophenone derivatives (e.g., 174013-29-7) exhibit lower boiling points (~343.7°C) compared to benzophenones due to smaller molecular size. Benzofuranones (e.g., 351528-80-8) have even lower BPs (~261.7°C) .

- Density: Fluorinated acetophenones (1.326 g/mL ) are denser than benzofuranones (1.379 g/cm³ ), reflecting differences in molecular packing.

- Solubility: The trifluoromethyl group in benzophenones may reduce aqueous solubility compared to hydroxy/methoxy-substituted analogs (e.g., 7396-89-6) .

Research Findings and Trends

- Thermal Stability: Benzophenones with multiple electron-withdrawing groups (e.g., -CF₃, -F) demonstrate higher thermal stability than acetophenones, making them suitable for high-temperature applications .

- Biological Activity: Fluorine and trifluoromethyl groups in benzophenones enhance binding affinity to hydrophobic enzyme pockets, as seen in patented benzothiazole derivatives (EP3348550A1) .

- Regulatory Considerations : Fluorinated compounds often face scrutiny due to environmental persistence, necessitating rigorous toxicity studies .

Biologische Aktivität

6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula of this compound is . The compound features a benzophenone backbone with fluorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 93882-26-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activities and influence signaling pathways, which can lead to therapeutic effects in various disease models.

- Enzyme Inhibition : Studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, potentially offering benefits in managing conditions like diabetes through the modulation of carbohydrate metabolism.

- Antimicrobial Properties : Preliminary investigations suggest that benzophenone derivatives exhibit antimicrobial activity, which may extend to this compound.

Therapeutic Potential

Recent research highlights the potential therapeutic applications of this compound:

- Antidiabetic Activity : In vitro studies have indicated that the compound may serve as a dual inhibitor of α-glucosidase and α-amylase, enzymes critical in carbohydrate digestion. This suggests a role in managing postprandial hyperglycemia .

- Antimicrobial Activity : Research on similar benzophenone derivatives has demonstrated antibacterial properties against various pathogens, indicating that this compound could be explored for developing new antimicrobial agents .

Case Studies

- In Vitro Studies : A study published in MDPI explored the pharmacological effects of benzophenones, including derivatives like this compound. It highlighted the compound's potential as an enzyme inhibitor .

- Photoaffinity Labeling : Research utilizing photoaffinity labeling techniques has shown that benzophenones can effectively bind to target proteins under UV light activation, enabling the identification of protein-ligand interactions relevant to drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.